4-叠氮基磺酰苯甲酸

描述

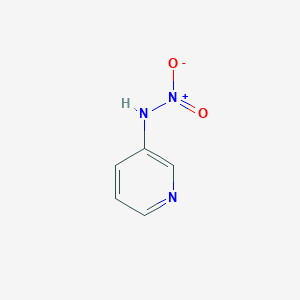

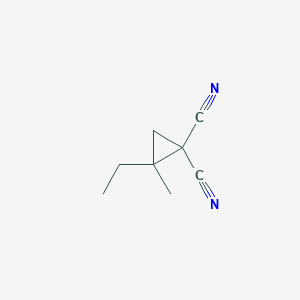

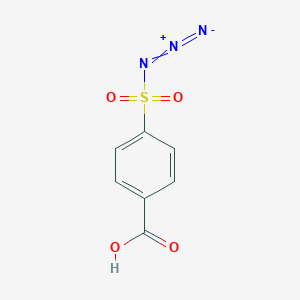

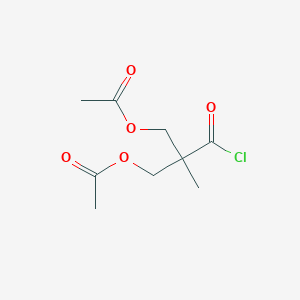

The compound "Benzoic acid, 4-(azidosulfonyl)-" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring to which a carboxylic acid group and an azidosulfonyl group are attached. The azidosulfonyl group is a functional group containing nitrogen and sulfur, which can be used for various chemical transformations.

Synthesis Analysis

The synthesis of azidosulfonyl benzoic acid derivatives can be achieved through several methods. One approach involves the iridium(III)-catalyzed ortho-C-H amidation of benzoic acids with sulfonyl azides, as described in the synthesis of N-sulfonyl anthranilic acids, which are structurally related to azidosulfonyl benzoic acids . Another method includes the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives with sodium sulfinates, using a bidentate directing group to achieve regioselectivity . Additionally, benzotriazol-1-yl-sulfonyl azide has been used as a diazotransfer reagent to introduce azido groups into various molecular scaffolds, which could potentially be applied to the synthesis of azidosulfonyl benzoic acid derivatives .

Molecular Structure Analysis

The molecular structure of azidosulfonyl benzoic acid derivatives can be characterized using various spectroscopic techniques. For instance, the structures of related azo-benzoic acids have been confirmed using NMR, UV-VIS, and IR spectroscopy . The molecular structures and geometries can also be optimized using computational methods such as density functional theory (DFT) . The presence of the azidosulfonyl group is likely to influence the electronic properties of the benzene ring due to its electron-withdrawing nature.

Chemical Reactions Analysis

Azidosulfonyl groups are versatile in chemical reactions, particularly in the context of azide-alkyne cycloaddition (click chemistry) and reduction to amines. The azido group can act as a precursor to diazo compounds and participate in various acylation reactions . The electrochemical behavior of azo-benzoic acids, which are structurally similar to azidosulfonyl benzoic acids, has been studied, revealing that the position of substituents relative to the azo bridge significantly impacts their electrochemical reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of azidosulfonyl benzoic acid derivatives are influenced by the presence of both the carboxylic acid and azidosulfonyl groups. The carboxylic acid group can engage in hydrogen bonding and acid-base dissociation, while the azidosulfonyl group can affect the acidity and reactivity of the molecule. The solubility, acidity, and reactivity of these compounds can vary depending on the nature of the substituents and the solvent system used . The electrooxidation of related sulfamyl benzoic acids has been explored, demonstrating the selective conversion of functional groups under mild conditions .

科学研究应用

点击化学应用

4-叠氮基磺酰苯甲酸: 是一种在点击化学中十分有价值的试剂,它可以用于将叠氮基引入分子中。这对于精确构建复杂的分子结构特别有用。 叠氮基是 Huisgen 环加成反应中的关键参与者,该反应生成 1,2,3-三唑,这些化合物以其稳定性和独特的化学性质而闻名 .

抗炎剂的合成

研究表明,4-叠氮基磺酰苯甲酸的衍生物可用于合成抗炎剂。 这是因为该化合物能够充当在炎症相关生物途径中调节分子生成的中间体 .

叠氮基酰胺化反应

4-叠氮基磺酰苯甲酸中的叠氮基可以发生酰胺化反应,这对于合成酰胺键至关重要。酰胺键是生物化学中的基本结构,构成蛋白质的主链。 这种应用在肽合成和药物设计领域意义重大 .

光照史蒂文斯重排

4-叠氮基磺酰苯甲酸: 可以用作光照史蒂文斯重排反应的试剂。 这种光化学过程允许利用光重排分子结构,可用于创建具有潜在药物应用的新化合物 .

钴催化合成叔叠氮化物

该化合物还参与钴催化的反应以合成叔叠氮化物。 叔叠氮化物在有机合成中非常有价值,可以转化为各种官能团,扩展了化学合成的工具箱 .

化学传感

由于其光化学性质,4-叠氮基磺酰苯甲酸可以被纳入化学传感应用的材料中。 它在光照下改变性质的能力使其成为制造能够检测各种物质的传感器的绝佳候选者 .

有机晶体管

在电子学领域,4-叠氮基磺酰苯甲酸衍生物可用于开发光开关有机晶体管。 这些器件可以通过光控制,这是光电子器件开发的一项进步 .

光生物学和细胞信号传导

最后,偶氮苯部分与4-叠氮基磺酰苯甲酸密切相关,在光生物学中显示出希望。 它可用于利用光控制细胞信号传导等生物过程,这对医学研究和治疗具有意义 .

安全和危害

属性

IUPAC Name |

4-azidosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4S/c8-9-10-15(13,14)6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWULJVXJAZBQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066175 | |

| Record name | Benzoic acid, 4-(azidosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17202-49-2 | |

| Record name | 4-(Azidosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17202-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(azidosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017202492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(azidosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(azidosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxybenzenesulfonazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How is 4-carboxybenzenesulfonyl azide used to modify polymers like ethylene-propylene copolymer (EPM)?

A: 4-Carboxybenzenesulfonyl azide can functionalize EPM in a one-step procedure to create EPM-PA6 graft copolymers. [] This process, conducted in a molten mixture of EPM and polyamide 6 (PA6), leverages the reactivity of the azide group. The functionalization primarily occurs on the polyolefin, leading to the formation of graft copolymers at the interface. These graft copolymers are crucial for improving the compatibility of the blend compared to traditional two-step procedures or methods using commercial maleic acid derivatives. []

Q2: What makes 4-carboxybenzenesulfonyl azide useful in oligonucleotide conjugation?

A: 4-Carboxybenzenesulfonyl azide is a valuable reagent for introducing modifications at the internucleotidic phosphate position of oligonucleotides. [] This is achieved through a solid-phase Staudinger reaction, targeting the phosphite triester formed during phosphoramidite coupling. The reaction can utilize the compound with a free carboxy group or as an activated ester (e.g., pentafluorophenyl, 4-nitrophenyl, or pentafluorobenzyl). This allows for the introduction of a carboxylic acid function at the terminal or internal internucleotidic phosphate. [] Subsequent reactions with this carboxylic acid group, such as amide bond formation with amines, allow for the creation of diverse oligonucleotide conjugates. []

Q3: What happens to 4-carboxybenzenesulfonyl azide under high pressure, and how does its structure contribute to this behavior?

A: 4-Carboxybenzenesulfonyl azide undergoes several phase transitions under high pressure. It transitions from phase I to II between 0.5–0.9 GPa and then to phase III starting around 2.5 GPa. [] Above 10.5 GPa, it becomes amorphous. [] The presence of the sulfonyl group plays a crucial role in these transitions, particularly in its amorphization. It facilitates the decomposition of the azide group under pressure. [] This highlights the influence of specific functional groups on the compound's behavior under extreme conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine](/img/structure/B102665.png)